molecular formula C10H11ClF2 B11752679 1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene

1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene

Cat. No.: B11752679
M. Wt: 204.64 g/mol
InChI Key: NNRCNYUMXUGJJP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a 1,1-difluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene typically involves the reaction of 4-(1,1-difluoropropyl)benzene with chloromethylating agents under specific conditions. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl group onto the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the chloromethylation of 4-(1,1-difluoropropyl)benzene under controlled temperature and pressure conditions to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzyl alcohol or benzoic acid derivatives.

    Reduction: Formation of 4-(1,1-difluoropropyl)benzene.

Scientific Research Applications

1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to a biological response. The exact pathways and targets can vary based on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene
  • 1-(Chloromethyl)-2-(1,1-difluoropropyl)benzene
  • 1-(Chloromethyl)-4-(1,1-difluoroethyl)benzene

Uniqueness

1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene is unique due to the specific positioning of the chloromethyl and 1,1-difluoropropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C10H11ClF2

Molecular Weight

204.64 g/mol

IUPAC Name

1-(chloromethyl)-4-(1,1-difluoropropyl)benzene

InChI

InChI=1S/C10H11ClF2/c1-2-10(12,13)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3

InChI Key

NNRCNYUMXUGJJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)CCl)(F)F

Origin of Product

United States

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